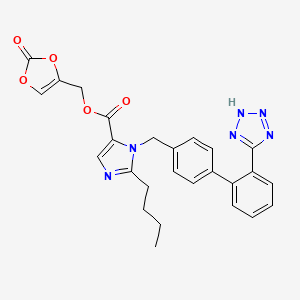

奥美沙坦酯甲醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olmesartan Medoxomil Methyl Ether is a derivative of Olmesartan Medoxomil . Olmesartan is an angiotensin II receptor antagonist used to treat high blood pressure (hypertension) .

Synthesis Analysis

The synthesis of Olmesartan Medoxomil Methyl Ether involves the dissolution of the antihypertensive AT1 antagonist olmesartan in methanol, generating a highly bioactive methyl ether analogue via an SN1 mechanism . Theoretical calculations confirmed the thermodynamic control preference of methyl ether versus the antagonistic product methyl ester .Molecular Structure Analysis

The molecular structure of Olmesartan Medoxomil Methyl Ether is similar to that of Olmesartan Medoxomil, with the addition of a methyl ether group . The molecular formula is C29H30N6O6, with an average mass of 558.585 Da .Chemical Reactions Analysis

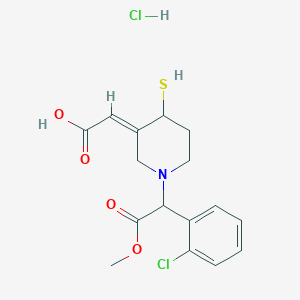

During the process development for multigram-scale synthesis of Olmesartan Medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM .科学研究应用

Hypertension Treatment

Olmesartan Medoxomil (OM) is a selective angiotensin II receptor antagonist used in the treatment of hypertension . It’s a high-intensity sartan that binds with higher affinity to the AT1 receptor than other ARA-IIs, ensuring strong and persistent blockade .

Bioavailability Improvement

The therapeutic potential of OM is limited by its poor water solubility, leading to poor bioavailability . To overcome this limitation, encapsulation of the drug substance by two methylated cyclodextrins was carried out .

Host-Guest Interaction Study

A host-guest interaction study of OM with β-Cyclodextrin derivatives was conducted . This study aimed to improve the solubility of OM, which in turn is expected to result in an improved biopharmaceutical profile .

Tablet Formulation

A methodology for the design, development, and characterization of tablets prepared by the direct compression method of OM was proposed . The main objective was to ensure a high dissolution rate of the active ingredient .

Excipient Compatibility Study

A rigorous selection of excipients was carried out to ensure their physical and chemical compatibility with the active ingredient . This was done using scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FT-IR) studies .

Nanoemulsion Strategy

A nanoemulsion strategy for OM was proposed to improve oral absorption and extend antihypertensive activity in hypertensive rats .

安全和危害

Olmesartan Medoxomil Methyl Ether, like Olmesartan, may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause damage to organs (cardiovascular system) through prolonged or repeated exposure . When pregnancy is detected, discontinue Olmesartan Medoxomil as soon as possible .

属性

IUPAC Name |

(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O5/c1-2-3-8-23-27-13-22(25(33)35-15-19-16-36-26(34)37-19)32(23)14-17-9-11-18(12-10-17)20-6-4-5-7-21(20)24-28-30-31-29-24/h4-7,9-13,16H,2-3,8,14-15H2,1H3,(H,28,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWWQAKONBNWCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=COC(=O)O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71433681 | |

Q & A

Q1: What is the significance of synthesizing Olmesartan Medoxomil Methyl Ether?

A1: Olmesartan Medoxomil Methyl Ether (2) is a potential impurity of Olmesartan Medoxomil (1), a medication used to treat hypertension. [] Understanding the synthesis of potential impurities is crucial for several reasons:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)

![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)